4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine
Description
4-(2-Chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is a piperazine-derived compound characterized by a 2-chlorobenzyl group at the 4-position of the piperazine ring and a 3-methylbenzylidene substituent at the nitrogen atom. The compound’s structure combines aromatic chlorinated and methylated moieties, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16-5-4-6-17(13-16)14-21-23-11-9-22(10-12-23)15-18-7-2-3-8-19(18)20/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVDYYCAYUQTL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417459 | |
| Record name | AC1NT7OP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-15-2 | |
| Record name | AC1NT7OP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine typically involves the reaction of 2-chlorobenzyl chloride with 1-piperazineamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 3-methylbenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine with five structurally related piperazine derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position Effects :
- The ortho-chloro group in the target compound (vs. para-chloro in ) may influence steric interactions and binding affinity in biological systems.
- Meta-methyl substitution on the benzylidene group (target compound) vs. para-methyl () alters aromatic ring electron distribution.
Functional Group Modifications :
- Thienyl and furyl substituents () introduce heterocyclic rings, which can modulate metabolic stability and π-π stacking interactions .
- Methoxy groups () enhance solubility but may reduce membrane permeability due to increased polarity.
Molecular Weight and Lipophilicity :
- The trimethoxy derivative () has the highest molecular weight (414.89 g/mol) and likely lower lipophilicity (clogP ~2.5 estimated), whereas the target compound (326.84 g/mol) may exhibit higher membrane permeability.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Receptor Binding: Piperazine derivatives often target CNS receptors (e.g., serotonin, dopamine). The 3-methylbenzylidene group may mimic endogenous ligands, as seen in related antipsychotic agents .
- Metabolic Stability : Sulfur-containing analogs () may resist oxidative metabolism compared to purely aromatic systems.
- Synthetic Utility : Compounds like ’s benzyloxy-substituted derivative are intermediates in synthesizing metal-catalyzed C–H functionalization scaffolds .
Biological Activity
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is a synthetic compound belonging to the piperazine derivatives class. It features a piperazine ring, a chlorobenzyl group, and a methylbenzylidene moiety, contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The structural characteristics of this compound are pivotal in determining its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H22ClN3 |
| Molecular Weight | 343.84 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Piperazine Derivative |
Biological Activities
Piperazine derivatives are known for their diverse pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that piperazine derivatives exhibit antibacterial and antifungal properties, potentially making them candidates for developing new antimicrobial agents.
- Anticancer Potential : Research indicates that compounds similar to this compound may interact with cancer cell pathways, inhibiting proliferation and inducing apoptosis in various cancer cell lines.
- CNS Effects : Piperazine derivatives are often explored for their effects on the central nervous system (CNS), with some compounds showing promise as anxiolytics or antidepressants.
The exact mechanism of action for this compound is still under investigation. However, it is believed to modulate the activity of specific receptors or enzymes involved in various biological pathways. The compound may influence cellular signaling and metabolic processes through interactions with:
- Serotonin Receptors : Potential modulation of serotonin pathways may contribute to CNS effects.
- Dopamine Receptors : The compound could affect dopaminergic signaling, relevant in several psychiatric disorders.
Case Studies and Research Findings
A review of available literature reveals several studies focusing on the biological activities of piperazine derivatives, including this compound. Notable findings include:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., breast cancer MCF-7 cells) with IC50 values indicating significant potency.
- Antimicrobial Efficacy : Preliminary tests showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent.
- CNS Activity : Behavioral tests in animal models indicated anxiolytic-like effects when administered at specific doses, supporting its potential application in treating anxiety disorders.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant growth inhibition in MCF-7 cells (IC50 values < 10 µM) |
| Antimicrobial Efficacy | Effective against both Gram-positive and Gram-negative bacteria |
| CNS Activity | Anxiolytic-like effects observed in rodent models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
